Phthalic Acid-d4
Overview
Description
Phthalic Acid-d4 is a compound with the molecular formula C8H6O4 . It is also known by other names such as 3,4,5,6-tetradeuteriophthalic acid and Phthalic-3,4,5,6-d4 acid . It is used as an organic reagent in the synthesis of phthalates .
Synthesis Analysis
Phthalic Acid-d4 is used in the synthesis of phthalates . A study has shown that a Pd (II)-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates can be used in the synthesis of phthalic acid derivatives .Molecular Structure Analysis
The molecular weight of Phthalic Acid-d4 is 170.15 g/mol . The InChI representation of the molecule isInChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D
. Chemical Reactions Analysis
Phthalic acid esters, which include Phthalic Acid-d4, are synthetic chemical compounds introduced in the early 1920s . They are used as plasticizers in consumer products. The determination of phthalates in complex natural matrices requires extensive sampling, correct sample preparation, identification, confirmation, and quantification using well-established analytical methods .Physical And Chemical Properties Analysis
Phthalic Acid-d4 has a molecular weight of 170.15 g/mol . It has a computed XLogP3 value of 0.7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . It has a topological polar surface area of 74.6 Ų .Scientific Research Applications
1. Extraction of Phthalic Acid Esters from Water Samples Phthalic Acid-d4 is used in the extraction of a group of seven phthalic acid esters (PAEs) and one adipate from tap and waste water prior to gas chromatography-mass spectrometry . This application is crucial in environmental studies, where monitoring the presence of these compounds in water sources is important .
2. Study of Structure and Dynamics of Proteins Phthalic Acid-d4 finds wide application in studying the structure and dynamics of proteins and other molecules . This is particularly useful in biochemistry and molecular biology, where understanding the structure and behavior of proteins is key to many scientific discoveries .
3. Accumulation, Transport, and Distribution in Soil-Rice-Water System Phthalic Acid-d4 is used in studies investigating the transport, fraction distribution, and accumulation of phthalic acid ester (PAE) in soil-rice-water systems . This is significant in agricultural and environmental research, as it helps understand how these compounds move and accumulate in the environment .
Industrial Production of Plastics
Phthalic Acid-d4 is a common industrial chemical employed in the production of plastics . It’s used as a plasticizer, enhancing the flexibility and durability of plastic products .
Emission Source Identification
Phthalic Acid-d4 is used in studies to identify specific emission sources of PAEs in workplace and house dust . This is important in occupational and environmental health, helping to identify potential health risks and implement appropriate safety measures .
Exposure Risk Assessment
Phthalic Acid-d4 is used in exposure risk assessments . By measuring the levels of PAEs in various environments, researchers can estimate the potential exposure risk to humans and animals .
Mechanism of Action
Target of Action
Phthalic Acid-d4, a deuterated variant of Phthalic Acid, is primarily used as an organic reagent in the synthesis of phthalates . Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . The primary targets of Phthalic Acid-d4 are therefore the enzymes and receptors involved in these biological processes .
Mode of Action
Phthalic Acid-d4 interacts with its targets by undergoing hydrolysis in the presence of water or alcohols, forming Phthalic Acid . Phthalic Acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .
Biochemical Pathways
Phthalic Acid-d4, as a final common metabolite of phthalic acid esters (PAEs), plays a significant role in the degradation of these compounds . Under aerobic or anaerobic conditions, numerous bacterial strains, a small number of fungi, yeast, and algae have been shown to breakdown phthalates . The degradation of phthalates by microbes is influenced by many factors including pH, temperature, salinity, availability of oxygen and nutrients .
Pharmacokinetics
It is known that phthalates, including phthalic acid-d4, can leach from medical products, leading to potential exposure . The total phthalate concentration leached from medical products can range significantly . DEHP, a major phthalate, was found in 99% of the samples analyzed, with the highest amount leached from respiratory support devices .
Result of Action
The molecular and cellular effects of Phthalic Acid-d4’s action are primarily due to its ability to undergo hydrolysis and form Phthalic Acid and its derivatives . These compounds have a variety of biological effects, including antioxidant and anti-inflammatory properties . Prolonged exposure to Phthalic Acid-d4 may lead to chronic effects such as asthma or other respiratory problems .
Action Environment
The action, efficacy, and stability of Phthalic Acid-d4 can be influenced by various environmental factors. For instance, Phthalic Acid-d4 is highly reactive with water and alcohols, and can undergo hydrolysis to form Phthalic Acid . The rate and extent of this reaction can be influenced by factors such as temperature, pH, and the presence of other substances
Safety and Hazards
Future Directions
Phthalic acid esters, including Phthalic Acid-d4, are ubiquitous chemicals produced in high volumes. They are used as plasticizers in consumer products. Their widespread application and exposure have raised concerns about human health . Therefore, improving the microbial degradability of phthalates is one of the keys to realizing the effective degradation of phthalates during sewage treatment .
properties
IUPAC Name |
3,4,5,6-tetradeuteriophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGIFLGASWRNHJ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583538 | |
Record name | (~2~H_4_)Benzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalic Acid-d4 | |
CAS RN |
87976-26-9 | |
Record name | (~2~H_4_)Benzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87976-26-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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